N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide (CAS Number: 315217-99-3) is a chemical compound with the following molecular formula:
C17H17BrN6O5
. It features a hydrazide functional group and a naphthalene ring system, making it an intriguing molecule for scientific exploration.Preparation Methods
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Its rarity and specialized applications likely contribute to the lack of large-scale production.
Chemical Reactions Analysis
Reactivity: N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy group or the hydrazide moiety.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the bromine or other reactive sites.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. Commonly used reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions would be derivatives of the parent compound, such as substituted hydrazides or modified naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry: Exploration as a scaffold for drug design due to its unique structure.
Biological Studies: Investigation of its interactions with biological targets.
Industry: Possible use in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide stands out for its unique combination of functional groups. Similar compounds include related hydrazides and naphthalene derivatives .
Properties
Molecular Formula |
C20H18BrN3O2 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H18BrN3O2/c1-26-19-9-6-14(10-18(19)21)12-23-24-20(25)13-22-17-8-7-15-4-2-3-5-16(15)11-17/h2-12,22H,13H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
FHQKWPSWHSBSSC-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
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